molecular formula C23H15BrCl2N2O2 B11993025 [2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone

[2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YL](4-chlorophenyl)methanone

Cat. No.: B11993025
M. Wt: 502.2 g/mol
InChI Key: BWGMDLUQLVBRNP-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-9-chloro-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazin-5-YLmethanone” is a heterocyclic compound with a complex structure. It belongs to the pyrazoline class and exhibits interesting biological and pharmacological properties. Let’s explore its synthesis, reactions, applications, and more.

Preparation Methods

The synthetic route to this compound involves several steps. Here’s a summary of the key reactions:

  • Friedel-Crafts Acylation: : The acylation of a suitable aromatic compound (e.g., 4-bromophenyl) with an acyl chloride or anhydride in the presence of Lewis acid catalysts (such as AlCl₃) leads to the formation of the acylated intermediate.

  • Clemmensen Reduction: : The acyl group is then reduced to an alkane using zinc amalgam (Zn/HCl). This step converts the carbonyl group to a methylene group.

Chemical Reactions Analysis

    Oxidation and Reduction: The compound can undergo oxidation (e.g., converting a methyl group to a carbonyl group) or reduction (e.g., converting a carbonyl group to a methylene group).

    Substitution Reactions: The halogen atoms (bromine and chlorine) can be replaced by other functional groups.

    Common Reagents: Lewis acids (e.g., AlCl₃), reducing agents (e.g., Zn/HCl), and nucleophiles (for substitution reactions).

Scientific Research Applications

    Antimicrobial Properties: Investigate its potential as an antibacterial or antifungal agent.

    Antitumor Activity: Explore its effects on cancer cells.

    Neuroprotective Effects: Study its impact on the nervous system.

Mechanism of Action

The compound likely interacts with specific molecular targets, affecting cellular processes. Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Sulfathiazole: Another thiazole-based compound with antimicrobial properties.

    Ritonavir: An antiretroviral drug containing a thiazole ring.

    Abafungin: An antifungal agent related to thiazoles.

Properties

Molecular Formula

C23H15BrCl2N2O2

Molecular Weight

502.2 g/mol

IUPAC Name

[2-(4-bromophenyl)-9-chloro-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazin-5-yl]-(4-chlorophenyl)methanone

InChI

InChI=1S/C23H15BrCl2N2O2/c24-15-5-1-13(2-6-15)19-12-20-18-11-17(26)9-10-21(18)30-23(28(20)27-19)22(29)14-3-7-16(25)8-4-14/h1-11,20,23H,12H2

InChI Key

BWGMDLUQLVBRNP-UHFFFAOYSA-N

Canonical SMILES

C1C2C3=C(C=CC(=C3)Cl)OC(N2N=C1C4=CC=C(C=C4)Br)C(=O)C5=CC=C(C=C5)Cl

Origin of Product

United States

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